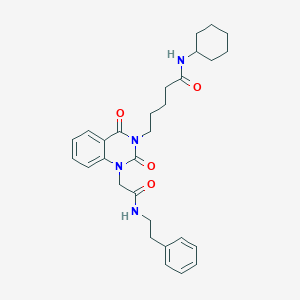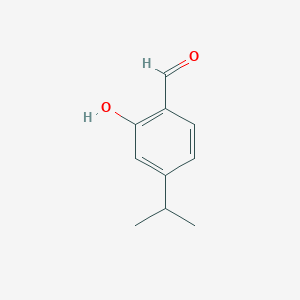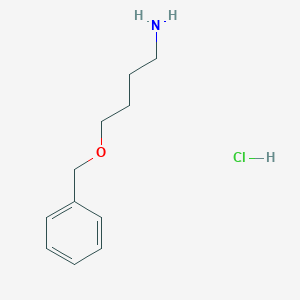![molecular formula C24H24N4O5S B2419227 5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole CAS No. 1111994-16-1](/img/structure/B2419227.png)
5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a thiophene ring, and an oxadiazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. This typically involves the formation of the individual rings, followed by their connection through various coupling reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring is a five-membered ring with one nitrogen atom, the thiophene ring is a five-membered ring with one sulfur atom, and the oxadiazole ring is a five-membered ring with two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the pyrrolidine ring could potentially undergo reactions at the nitrogen atom, while the thiophene and oxadiazole rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present in the molecule. For example, the presence of the polar functional groups could influence the compound’s solubility in different solvents.科学的研究の応用
Antimicrobial and Antifungal Applications
One notable application of related 1,2,4-oxadiazole derivatives is in the development of antimicrobial and antifungal agents. For instance, compounds synthesized from 1,2,4-oxadiazole have shown significant antimicrobial activities against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. These findings indicate the potential of 1,2,4-oxadiazole derivatives, including the compound , in contributing to the development of new antimicrobial and antifungal medications (Kocabalkanli, Ateş, & Ötük, 2001).
Antitubercular Agents
Another critical area of application for 1,2,4-oxadiazole derivatives is in antitubercular therapy. A study on pyrrolyl 1,3,4-oxadiazole benzothioate derivatives demonstrated moderate to good antitubercular activity, showcasing the chemical framework's potential in developing novel InhA inhibitors for treating tuberculosis (Joshi, More, Kulkarni, Nelaguddad, & Kulkarni, 2015).
Anticancer Agents
Research into the anticancer properties of 1,2,4-oxadiazole derivatives has identified specific compounds as potential anticancer agents. One derivative was found to induce apoptosis in cancer cell lines, including breast and colorectal cancer cells, by arresting cells in the G(1) phase and inducing apoptosis, highlighting the compound's potential as a novel anticancer agent (Zhang et al., 2005).
Corrosion Inhibition
The compound and its derivatives have also found applications in the field of corrosion inhibition. Specific 1,3,4-oxadiazole derivatives have been assessed for their ability to inhibit the corrosion of mild steel in sulfuric acid, demonstrating the chemical's utility in protecting industrial materials from corrosive damage (Ammal, Prajila, & Joseph, 2018).
作用機序
将来の方向性
特性
IUPAC Name |
6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S/c1-14-5-6-16(9-15(14)2)22-26-21(33-27-22)12-34-24-25-18-11-20-19(31-13-32-20)10-17(18)23(29)28(24)7-4-8-30-3/h5-6,9-11H,4,7-8,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXVNBYKNNVYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCCOC)OCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2419144.png)
![3,5-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2419145.png)
![6-[(3-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2419146.png)
![3-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B2419148.png)
![C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine](/img/structure/B2419149.png)

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2419153.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide](/img/structure/B2419157.png)
![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2419159.png)




